molecular formula C19H14N4O2 B2359344 N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034236-38-7

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2359344
CAS No.: 2034236-38-7
M. Wt: 330.347
InChI Key: ROHRKGRDVKEDMB-UHFFFAOYSA-N
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Description

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

    Attachment of Pyrazine and Pyridine Moieties: The pyrazine and pyridine rings are introduced through nucleophilic substitution reactions. This involves the reaction of the benzofuran core with pyrazine and pyridine derivatives under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrazine rings, using reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its unique structure and reactivity.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of benzofuran, pyrazine, and pyridine moieties. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHRKGRDVKEDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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